N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazole ring, and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is introduced through a reaction between ethylene oxide and ammonia, followed by further functionalization to attach the ethyl group. The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and a diketone. Finally, the two components are coupled under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide stands out due to its unique combination of a morpholine ring, a pyrazole ring, and a cycloheptane ring
Properties
Molecular Formula |
C15H24N4O2 |
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Molecular Weight |
292.38 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H24N4O2/c20-15(16-6-7-19-8-10-21-11-9-19)14-12-4-2-1-3-5-13(12)17-18-14/h1-11H2,(H,16,20)(H,17,18) |
InChI Key |
UNUUDKWXNXOMID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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